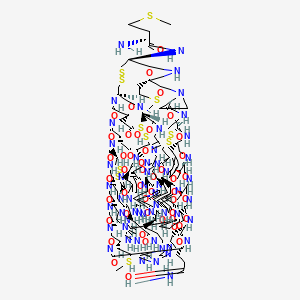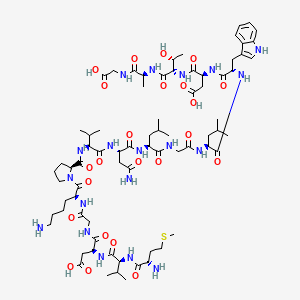
Rac1抑制剂W56
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rac1 Inhibitor W56 is a peptide composed of 45-60 residues of the guanine nucleotide exchange factor recognition and activation site of Rac1. This compound selectively inhibits the interaction between Rac1 and its specific guanine nucleotide exchange factors, such as T-lymphoma invasion and metastasis factor 1 and guanine nucleotide exchange factor-H1 . Rac1 is a small signaling protein belonging to the Rho subfamily of the Ras superfamily, playing a crucial role in various cellular processes, including actin cytoskeleton remodeling, cell migration, and cell cycle progression .
科学研究应用
Rac1 Inhibitor W56 has numerous scientific research applications across various fields:
作用机制
Target of Action
The primary target of the Rac1 Inhibitor W56 is the Rac1 protein , a member of the Ras superfamily of small GTPases . This protein functions as an intracellular signal transducer that remodels actin and phosphorylation signaling networks . The Rac1 Inhibitor W56 specifically inhibits the interaction of Rac1 with guanine nucleotide exchange factors (GEFs) TrioN, GEF-H1, and Tiam1 .
Mode of Action
The Rac1 Inhibitor W56 works by inhibiting the interaction of Rac1 with its specific GEFs . This interaction is crucial for the activation of Rac1, which cycles between active GTP-bound and inactive GDP-bound states in response to extracellular signals .
Biochemical Pathways
The Rac1 protein is involved in a variety of cellular functions, including gene expression, endocytosis, and cytoskeletal remodeling . These functions are facilitated through interactions with a wide variety of effector proteins, including kinases and actin regulatory factors . The inhibition of Rac1 by the Rac1 Inhibitor W56 affects these biochemical pathways, leading to changes in the distribution and morphology of synaptic vesicles and in postsynaptic ultrastructure .
Pharmacokinetics
The inhibitor is a peptide containing residues 45-60 of rac1 , suggesting that it may have similar ADME properties to other peptide-based drugs
Result of Action
The inhibition of Rac1 by the Rac1 Inhibitor W56 has been shown to selectively impair spatial working memory following the expression of a genetically encoded Rac1-inhibitor at presynaptic terminals . Longer-term cognitive processes are affected by Rac1 inhibition at postsynaptic sites . These effects are likely due to changes in the distribution and morphology of synaptic vesicles and in postsynaptic ultrastructure following presynaptic Rac1 inhibition .
Action Environment
The action environment of the Rac1 Inhibitor W56 is primarily the intracellular space, where it interacts with the Rac1 protein and its associated GEFs . The efficacy and stability of the inhibitor may be influenced by various environmental factors within the cell, such as pH, temperature, and the presence of other proteins.
生化分析
Biochemical Properties
Rac1 Inhibitor W56 inhibits the interaction of Rac1 with guanine nucleotide exchange factors TrioN, GEF-H1, and Tiam . These interactions play a crucial role in the biochemical reactions involving Rac1 Inhibitor W56.
Cellular Effects
Rac1 Inhibitor W56 has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to impair spatial working memory in mice when expressed at presynaptic terminals . It also affects longer-term cognitive processes when Rac1 is inhibited at postsynaptic sites .
Molecular Mechanism
The molecular mechanism of action of Rac1 Inhibitor W56 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It inhibits Rac1 interaction with guanine nucleotide exchange factors TrioN, GEF-H1, and Tiam .
Temporal Effects in Laboratory Settings
The effects of Rac1 Inhibitor W56 change over time in laboratory settings. For example, changes in the distribution and morphology of synaptic vesicles and in postsynaptic ultrastructure have been observed following presynaptic Rac1 inhibition .
准备方法
The synthesis of Rac1 Inhibitor W56 involves a structure-based drug discovery approach that includes virtual library screening and docking using tryptophan 56 as a target of the Rac1 three-dimensional structure . The inhibitor is composed of a Rac1-inhibiting polypeptide fused to a presynaptic protein Synapsin1a . The synthetic route typically involves solid-phase peptide synthesis, where amino acids are sequentially added to a growing peptide chain anchored to a solid support. The reaction conditions include the use of coupling reagents, such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole, to facilitate peptide bond formation. Industrial production methods may involve large-scale solid-phase peptide synthesis with automated peptide synthesizers to ensure high yield and purity.
化学反应分析
Rac1 Inhibitor W56 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the sulfide group in the peptide may yield sulfoxides or sulfones, while reduction of disulfide bonds can result in free thiol groups.
相似化合物的比较
Rac1 Inhibitor W56 can be compared with other Rac1 inhibitors, such as NSC23766 and 1A-116:
NSC23766: This compound inhibits Rac1 by targeting the interaction between Rac1 and its guanine nucleotide exchange factors, similar to Rac1 Inhibitor W56.
1A-116: Identified using a structure-based drug discovery approach, 1A-116 also targets tryptophan 56 of Rac1.
Rac1 Inhibitor W56 is unique in its specific inhibition of the interaction between Rac1 and its guanine nucleotide exchange factors, making it a valuable tool for studying Rac1-mediated signaling pathways and developing targeted therapies.
属性
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-[[(2S,3R)-1-[[(2S)-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C74H117N19O23S/c1-35(2)25-46(64(106)79-33-55(97)84-47(26-36(3)4)66(108)86-48(27-41-31-78-44-18-13-12-17-42(41)44)67(109)87-51(30-57(100)101)69(111)92-61(40(10)94)73(115)82-39(9)62(104)81-34-58(102)103)85-68(110)49(28-53(77)95)88-72(114)60(38(7)8)91-70(112)52-20-16-23-93(52)74(116)45(19-14-15-22-75)83-54(96)32-80-65(107)50(29-56(98)99)89-71(113)59(37(5)6)90-63(105)43(76)21-24-117-11/h12-13,17-18,31,35-40,43,45-52,59-61,78,94H,14-16,19-30,32-34,75-76H2,1-11H3,(H2,77,95)(H,79,106)(H,80,107)(H,81,104)(H,82,115)(H,83,96)(H,84,97)(H,85,110)(H,86,108)(H,87,109)(H,88,114)(H,89,113)(H,90,105)(H,91,112)(H,92,111)(H,98,99)(H,100,101)(H,102,103)/t39-,40+,43-,45-,46-,47-,48-,49-,50-,51-,52-,59-,60-,61-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRORVMNZPUKWEX-YRMQSWGASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NCC(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCSC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCSC)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C74H117N19O23S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1672.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

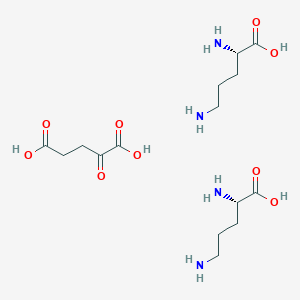
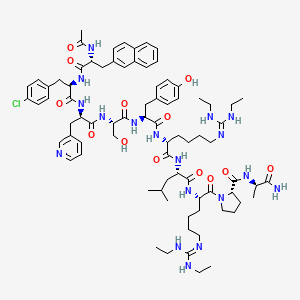
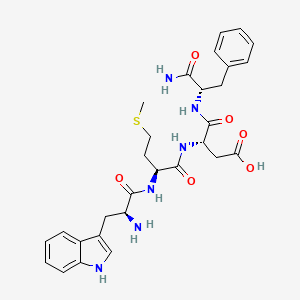

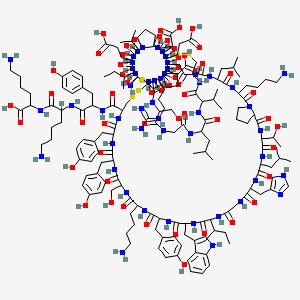
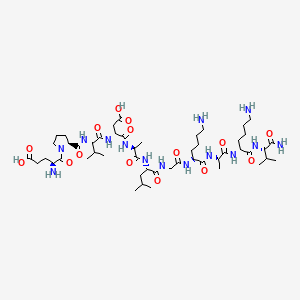
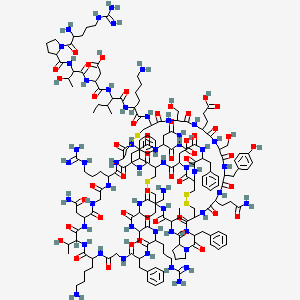
![(3S)-4-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-[[(3R,6S,9S,12S,15S)-12-benzyl-9-[3-(diaminomethylideneamino)propyl]-15-(1H-imidazol-5-ylmethyl)-6-(1H-indol-3-ylmethyl)-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclotricosane-3-carbonyl]amino]-4-oxobutanoic acid](/img/structure/B612391.png)
